molecular formula C7H5BrF3N B1272211 3-Bromo-5-(trifluoromethyl)aniline CAS No. 54962-75-3

3-Bromo-5-(trifluoromethyl)aniline

Cat. No. B1272211
CAS RN: 54962-75-3
M. Wt: 240.02 g/mol
InChI Key: HJTLKVYOWNTDPF-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyrimidine (1.224 g, 6.71 mmol) and 3-bromo-5-(trifluoromethyl)aniline (1.4 g, 5.83 mmol) in dioxane (20 ml) was added p-toluene-sulfonic acid monohydrate (1.220 g, 6.42 mmol). An immediate white suspension formed. The tube was sealed and the slurry was stirred and heated at 100° C. for 24 h. The now clear solution was diluted with ethyl acetate and diethyl ether and washed with saturated NaHCO3 (aq.). The organic fraction was dried over MgSO4 and concentrated in vacuo. Product was further purified by column chromatography on silica gel, eluting with ethyl acetate/hexane with a gradient 0-30% to afford N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (2.252 g, 87%) as a light beige solid. MS APCI: [M+H]+ m/z 386.0. 1H NMR (400 MHz, CDCl3): δ 8.75 (d, J=4.9 Hz, 1H); 8.09 (s, 1H); 7.94 (s, 1H); 7.52-7.43 (m, 2H); 7.17 (d, J=4.9 Hz, 1H). rhSYK activity=+.
Quantity
1.224 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[Br:12][C:13]1[CH:14]=[C:15]([CH:17]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:19]=1)[NH2:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCOCC1.C(OCC)(=O)C.C(OCC)C>[Br:12][C:13]1[CH:14]=[C:15]([NH:16][C:2]2[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=2)[CH:17]=[C:18]([C:20]([F:22])([F:23])[F:21])[CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.224 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
1.22 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate white suspension formed
CUSTOM
Type
CUSTOM
Details
The tube was sealed
WASH
Type
WASH
Details
washed with saturated NaHCO3 (aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Product was further purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane with a gradient 0-30%

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)NC1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.252 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.